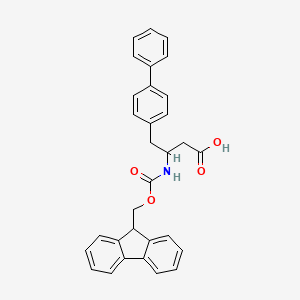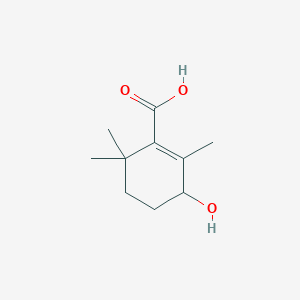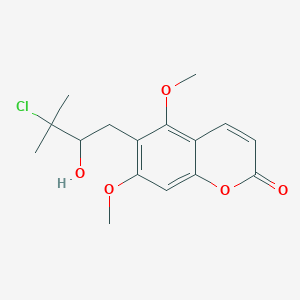
benzyl 4-(((2-hydroxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(((2-hidroxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo es un compuesto orgánico complejo que pertenece a la clase de las dihidropiridinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilo, un grupo hidroxietilamino y un anillo de dihidropiridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(((2-hidroxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la condensación de bencilamina con un aldehído adecuado, seguida de pasos de ciclación y reducción. Las condiciones de reacción a menudo requieren el uso de catalizadores, como paladio o platino, y solventes como etanol o metanol. Las condiciones de temperatura y presión se controlan cuidadosamente para optimizar el rendimiento y la pureza del producto final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde las condiciones de reacción se monitorizan y controlan meticulosamente. También se puede utilizar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad del proceso de producción. La purificación del compuesto generalmente se logra mediante técnicas como la recristalización, la cromatografía o la destilación.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(((2-hidroxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de piridina correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de dihidropiridina en un anillo de piperidina completamente saturado.
Sustitución: El grupo bencilo puede sufrir reacciones de sustitución nucleófila, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varias dihidropiridinas, piridinas y piperidinas sustituidas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 4-(((2-hidroxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluido su papel como ligando en estudios de unión a receptores.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades cardiovasculares.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-(((2-hidroxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede modular la actividad de estos objetivos al unirse a sus sitios activos, lo que lleva a cambios en su conformación y función. Las vías involucradas en su mecanismo de acción son complejas y pueden incluir cascadas de transducción de señales, regulación de la expresión génica y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-((2-hidroxietil)(metil)amino)benzoico
- Carbamato de bencilo N-(2-hidroxietil)
- Ácido 2-fluoro-4-(hidroximetil)benzoico
Unicidad
El 4-(((2-hidroxietil)amino)metil)-3,6-dihidropiridina-1(2H)-carboxilato de bencilo es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
benzyl 4-[(2-hydroxyethylamino)methyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c19-11-8-17-12-14-6-9-18(10-7-14)16(20)21-13-15-4-2-1-3-5-15/h1-6,17,19H,7-13H2 |
Clave InChI |
HLLFOQXBYPVMMD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1CNCCO)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)


![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)


![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)
methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)

![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
